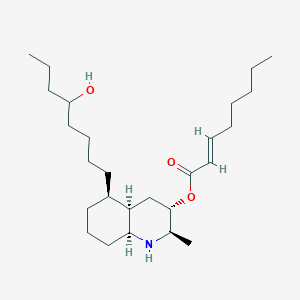

Lepadin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lepadin E is a natural product found in Didemnum with data available.

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro studies have demonstrated that Lepadin E has potent effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 45.5 ± 4.0 | Induces G2/M phase arrest |

| HCT116 (colon) | 22.9 ± 4.0 | Promotes ROS accumulation |

| C2C12 (myoblast) | Not specified | Cytotoxic effects observed |

These findings indicate that this compound is comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil in terms of potency .

In Vivo Studies

Animal studies have confirmed the efficacy of this compound in suppressing tumor growth with minimal toxicity to normal tissues. Specifically, Lepadin H, closely related to this compound, demonstrated significant antitumor activity in melanoma models without causing harm to surrounding healthy organs .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in Organic Letters reported that this compound effectively induces ferroptosis in human cancer cells, supporting its development as a novel anticancer agent .

- Another research article detailed the cytotoxic effects of Lepadin A (a related compound), showing similar mechanisms that can be extrapolated to this compound due to their structural similarities .

- Insights into the structure-activity relationship have indicated that specific functional groups on this compound are crucial for its cytotoxic activity, paving the way for further optimization in drug development .

Análisis De Reacciones Químicas

Ferroptosis Induction via p53-SLC7A11-GPX4 Pathway

Lepadin E promotes ferroptosis, a non-apoptotic cell death mechanism, through redox dysregulation and lipid peroxidation. Key findings include:

This activity is linked to its ability to destabilize the cystine/glutamate antiporter system (System Xc⁻), which is critical for glutathione synthesis and oxidative defense .

Structural Activity Relationships (SAR)

While synthetic routes for this compound are not explicitly published, insights can be extrapolated from related lepadins:

-

Core Structure : Decahydroquinoline backbone with a functionalized alkyl side chain (C10–C15) .

-

Key Functional Groups :

In Vivo Antitumor Efficacy

This compound’s derivative, Lepadin H, demonstrated 85% tumor growth inhibition in xenograft models with minimal toxicity to healthy tissues . This suggests shared pharmacokinetic properties within the lepadin family.

Comparative Cytotoxicity

This compound’s cytotoxicity profile aligns with other lepadins but shows enhanced selectivity:

| Compound | EC₅₀ (μM) | Cancer Cell Line Tested | Source |

|---|---|---|---|

| This compound | 8.0 | Melanoma (A375) | |

| Lepadin A | 1.6 | Melanoma (A2058) | |

| Doxorubicin | 2.0 | Melanoma (A2058) |

Reactive Oxygen Species (ROS) Modulation

This compound increases mitochondrial ROS by disrupting electron transport chain complexes , validated by:

Synthetic Analogues and Derivatives

Though this compound’s total synthesis is unreported, methods for related lepadins involve:

-

Intramolecular Acylnitroso Diels-Alder Reactions : Used for decahydroquinoline core assembly .

-

Suzuki Cross-Coupling : For side-chain functionalization (e.g., octadienyl groups) .

Unresolved Questions and Research Gaps

-

Exact synthetic pathway for this compound.

-

Role of side-chain hydroxylation in ferroptosis specificity.

-

Pharmacokinetic optimization to enhance bioavailability.

Propiedades

Fórmula molecular |

C26H47NO3 |

|---|---|

Peso molecular |

421.7 g/mol |

Nombre IUPAC |

[(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |

InChI |

InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1 |

Clave InChI |

QNAATLGQMSSVEO-CJHSMMPESA-N |

SMILES isomérico |

CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@@H]1C)CCCCC(CCC)O |

SMILES canónico |

CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |

Sinónimos |

decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid lepadin E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.